molecular formula C11H10F2N2O3 B2594188 5-[4-(Difluoromethoxy)phenyl]-5-methylimidazolidine-2,4-dione CAS No. 316806-56-1

5-[4-(Difluoromethoxy)phenyl]-5-methylimidazolidine-2,4-dione

Cat. No.: B2594188
CAS No.: 316806-56-1
M. Wt: 256.209
InChI Key: AVNWWORDKUNNTP-UHFFFAOYSA-N
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Description

5-[4-(Difluoromethoxy)phenyl]-5-methylimidazolidine-2,4-dione is a chemical compound known for its unique structure and properties It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a methylimidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-(difluoromethoxy)phenyl isocyanate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Difluoromethoxy)phenyl]-5-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazolidine-2,4-dione compounds.

Scientific Research Applications

5-[4-(Difluoromethoxy)phenyl]-5-methylimidazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-(Difluoromethoxy)phenyl]-5-methylimidazolidine-2,4-dione involves its interaction with molecular targets and pathways within biological systems. The difluoromethoxy group plays a crucial role in its activity, influencing its binding affinity and specificity towards target molecules . The compound may act by modulating specific enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(Difluoromethoxy)phenyl]-5-methylimidazolidine-2,4-dione is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the difluoromethoxy group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-[4-(difluoromethoxy)phenyl]-5-methylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N2O3/c1-11(8(16)14-10(17)15-11)6-2-4-7(5-3-6)18-9(12)13/h2-5,9H,1H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVNWWORDKUNNTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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